3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine
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Overview
Description
3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Synthesis of the pyrrolidine ring: This step often involves the reaction of a suitable amine with a carbonyl compound under reflux conditions.
Coupling of the imidazole and pyrrolidine rings: This is typically done using a sulfonylation reaction, where the imidazole ring is sulfonylated to form the desired intermediate.
Formation of the pyridazine ring: The final step involves the cyclization of the intermediate with a suitable diene or dienophile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- (1R,5S)-3-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-7-{4-[(1E)-1-propen-1-yl]phenyl}-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H21N5O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-[[1-(1-methylimidazol-2-yl)sulfonylpyrrolidin-3-yl]methoxy]-6-phenylpyridazine |
InChI |
InChI=1S/C19H21N5O3S/c1-23-12-10-20-19(23)28(25,26)24-11-9-15(13-24)14-27-18-8-7-17(21-22-18)16-5-3-2-4-6-16/h2-8,10,12,15H,9,11,13-14H2,1H3 |
InChI Key |
UCGTUYBWGMIBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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